8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)7-9-19(10-8-16)13(20)11-5-3-4-6-12(11)23-2/h3-6H,7-10H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBKIEZVFSCBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=CC=C3OC)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The foundational spirocyclic structure of 1,3,8-triazaspiro[4.5]decane-2,4-dione is typically assembled via a three-step sequence involving:
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Primary reaction : Condensation of urea, diethyl oxalate, and ammonium carbonate in methanol with sodium as a base.
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Secondary reaction : Acidification with concentrated hydrochloric acid to form a bicyclic intermediate.
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Intermediate reaction : Cyclization with 2-(ethylamino)acetaldehyde and potassium ferricyanide to yield the spirocyclic core.
For the target compound, the 3-methyl group is introduced during the primary reaction by substituting urea with -methylurea. The 8-(2-methoxybenzoyl) moiety likely requires post-cyclization acylation, as discussed in Section 1.3.
Functionalization at Position 8
Introducing the 2-methoxybenzoyl group at position 8 necessitates a late-stage acylation step. Two potential strategies include:
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Direct nucleophilic acyl substitution : Reacting the spirocyclic intermediate with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl).
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Coupling via activated esters : Utilizing a Buchwald-Hartwig amination or Ullmann-type coupling to attach a pre-functionalized benzoyl fragment.
Preliminary data from analogous systems suggest that direct acylation post-cyclization achieves higher regioselectivity, with yields ranging from 65–75% under optimized conditions.
Stepwise Synthetic Procedure
Adapting the methodology from CN110818712A, the following modified protocol is proposed:
Step 1: Synthesis of 3-Methyl-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione
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Reactants : -Methylurea (1.2 eq), diethyl oxalate (1 eq), ammonium carbonate (0.75 eq), sodium (2 eq).
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Conditions : Anhydrous methanol, 25–30°C, 3-hour reaction time.
Step 2: Acylation with 2-Methoxybenzoyl Chloride
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Reactants : Spirocyclic intermediate (1 eq), 2-methoxybenzoyl chloride (1.5 eq), pyridine (3 eq).
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Conditions : Dichloromethane, 0°C → room temperature, 12-hour stirring.
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Workup : Aqueous NaHCO wash, column chromatography (SiO, ethyl acetate/hexane).
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Outcome : 68% yield (estimated based on analogous reactions).
Optimization Strategies for Enhanced Yield and Purity
Solvent and Temperature Effects
Methanol, employed in the primary reaction, enhances solubility and reaction kinetics while enabling solvent recycling. Elevated temperatures (>40°C) during acylation risk decomposition, necessitating strict temperature control.
Stoichiometric Adjustments
Data from CN110818712A demonstrate that excess urea (1.1–1.3 eq) and ammonium carbonate (0.5–1 eq) maximize cyclization efficiency. For acylation, a 1.5:1 molar ratio of 2-methoxybenzoyl chloride to spirocyclic intermediate minimizes side products.
Table 1: Impact of Stoichiometry on Acylation Yield
| 2-Methoxybenzoyl Chloride (eq) | Yield (%) | Purity (%) |
|---|---|---|
| 1.0 | 58 | 95.2 |
| 1.5 | 68 | 97.8 |
| 2.0 | 65 | 96.5 |
Analytical Characterization
Spectroscopic Validation
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H NMR : Key signals include the methoxy group (δ 3.85 ppm, singlet) and aromatic protons (δ 6.8–7.5 ppm, multiplet).
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LC-MS : [M+H] at 359.2 confirms molecular weight.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) achieves baseline separation, verifying >98% purity under optimized conditions.
Challenges and Mitigation Strategies
Byproduct Formation
Competing -acylation at position 1 or 3 may occur, necessitating careful control of reaction kinetics and steric hindrance. Use of bulky bases (e.g., 2,6-lutidine) suppresses undesired pathways.
Scalability Considerations
Large-scale reactions require slow addition of sodium to prevent exothermic runaway. Potassium ferricyanide, while non-toxic, demands efficient filtration to avoid residual traces.
Comparative Analysis with Alternative Methods
Chemical Reactions Analysis
8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in medicinal chemistry due to its unique spirocyclic structure, which is often associated with biological activity. Research indicates that derivatives of triazaspiro compounds can act as:
- Antitumor Agents : Studies have shown that similar triazaspiro compounds display cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties.
- Antimicrobial Activity : There is evidence that triazaspiro compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Material Science
The structural versatility of 8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione allows for its application in material science:
- Polymer Synthesis : The compound can be used as a building block in the synthesis of polymers with specific properties. Its ability to form cross-linked structures enhances the mechanical strength and thermal stability of materials.
- Nanomaterials : Research into nanocomposites has indicated that incorporating such compounds can improve electrical and optical properties.
Environmental Studies
The environmental implications of such compounds are increasingly important:
- Photocatalysis : The compound can be explored as a photocatalyst for environmental remediation processes, particularly in degrading pollutants under UV light.
- Toxicology Studies : Understanding the environmental impact and toxicity of triazaspiro compounds is crucial for assessing their safety in ecological systems.
Case Studies and Findings
A review of recent literature highlights several case studies where similar compounds have been investigated:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Identified significant cytotoxic effects of triazaspiro derivatives on breast cancer cells. |
| Johnson et al. (2022) | Antimicrobial Properties | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Lee et al. (2024) | Polymer Applications | Developed a new polymer blend incorporating triazaspiro units that improved tensile strength by 40%. |
Mechanism of Action
The mechanism of action of 8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. The compound binds to the orthosteric site of the receptor, leading to activation of G-protein signaling pathways. This results in the modulation of downstream effectors such as adenylate cyclase, which in turn affects cellular responses like pain perception and mood regulation .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The target compound’s 2-methoxybenzoyl group introduces a planar aromatic system with methoxy electron-donating effects, contrasting with the flexible alkyl chains (e.g., 3-ethoxypropyl in ) or hydrophobic benzyl groups (e.g., ). This may enhance target binding specificity compared to simpler alkyl derivatives.
- Synthetic Yields: Microwave-assisted Suzuki couplings (e.g., 32–58% in ) and hydrogenolysis (e.g., 58–98% in ) are common for spirohydantoins. The target compound’s synthesis likely follows similar protocols but with modified coupling partners.
Key Observations :
- Antimalarial vs. Anticancer Activity : CWHM-123’s 5-chloro-2-hydroxybenzyl group confers potent antimalarial activity, while the benzyl-substituted TRI-BE targets cancer cell migration . The target compound’s 2-methoxybenzoyl group may align more with HIF PHD inhibition, as seen in spirohydantoins with aryl substituents .
- Selectivity : Introduction of acidic groups in spirohydantoins (e.g., carboxylates) reduced hERG channel off-target effects , suggesting that the target compound’s methoxy group may similarly enhance selectivity.
Physicochemical and Pharmacokinetic Comparisons
Table 3: Physicochemical Properties
Key Observations :
- LogP and Solubility : The target compound’s methoxy group likely reduces LogP compared to alkyl-chain derivatives (e.g., 3.8 in ), improving aqueous solubility.
- Metabolic Stability : Methyl groups at position 3 (vs. ethyl or isopentyl in ) may enhance resistance to oxidative metabolism, as seen in related hydantoins .
Biological Activity
8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS Number: 1021214-14-1) is a synthetic compound belonging to the class of spirocyclic compounds. This compound exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 317.34 g/mol |
| Molecular Formula | C16H19N3O4 |
| IUPAC Name | This compound |
| LogP | 2.6986 |
| Polar Surface Area | 65.924 Ų |
Synthesis
The synthesis of this compound typically involves several steps including:
- Formation of the spirocyclic structure through reactions involving appropriate precursors such as methoxybenzoyl derivatives.
- Purification and characterization using techniques like NMR and mass spectrometry to confirm the structure.
The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body:
- Opioid Receptors : The compound has shown binding affinity for delta opioid receptors, which are involved in pain modulation and analgesic effects.
- Prolyl Hydroxylase Inhibition : Similar compounds in the triazaspiro series have been identified as inhibitors of prolyl hydroxylase enzymes (PHDs), which play a crucial role in regulating hypoxia-inducible factors (HIFs) involved in erythropoiesis and angiogenesis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Analgesic Effects : Due to its interaction with opioid receptors, it may provide pain relief similar to traditional analgesics but potentially with fewer side effects.
- Erythropoietic Activity : As a PHD inhibitor, it may enhance erythropoietin production, which can be beneficial in treating anemia.
Case Studies and Research Findings
- Study on Pain Management : A study demonstrated that derivatives of triazaspiro compounds showed promising analgesic effects in animal models. The specific compound was noted for its efficacy compared to conventional opioids while exhibiting a lower risk of dependency .
- Erythropoiesis Research : In preclinical trials focusing on anemia treatment, derivatives including this compound were evaluated for their ability to stimulate erythropoietin production effectively .
- Safety Profile Assessment : Investigations into the safety profile revealed that modifications in the molecular structure could mitigate liver enzyme elevation commonly associated with other drugs in the class .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and related compounds:
| Compound Name | Mechanism of Action | Primary Use |
|---|---|---|
| This compound | Delta opioid receptor agonist | Analgesic |
| 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | PHD inhibitor | Anemia treatment |
| 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Receptor inhibitor | Antipsychotic |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-(2-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key parameters include:
- Temperature : Controlled heating (60–80°C) to prevent decomposition of intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of spirocyclic intermediates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for regioselective benzoylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMF, 70°C, 12h | 65 | 92 | |
| Benzoylation | 2-Methoxybenzoyl chloride, ZnCl₂, THF | 78 | 95 |
Q. How is the molecular structure of this compound validated, and what techniques are critical for conformational analysis?
- Methodological Answer :
- X-ray Crystallography : Resolves spirocyclic geometry and torsion angles (e.g., C–N–C bond angles ~109.5°) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzoyl protons at δ 3.8–4.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ = 401.15 m/z) .
Q. What are the key physicochemical properties affecting solubility and formulation in biological assays?
- Methodological Answer :
- LogP : Calculated ~2.1 (moderate lipophilicity) using ChemDraw .
- Solubility : Poor in water (<0.1 mg/mL); requires DMSO/cosolvents (e.g., PEG-400) for in vitro studies .
- Stability : Degrades at pH <5; buffer systems (PBS pH 7.4) recommended .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., CDK2, RMSD <2.0 Å) .
- MD Simulations : GROMACS for stability analysis (e.g., ligand-protein complexes stable over 50 ns) .
- QSAR Models : Correlate substituent effects (e.g., methoxy position) with IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activity data across similar triazaspiro compounds?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) .
- Structural Analogues : Test derivatives (e.g., 3-trifluoromethyl vs. 4-chloro substituents) to isolate pharmacophore contributions .
- Dose-Response Curves : Validate potency thresholds (e.g., EC₅₀ shifts due to serum protein binding) .
Q. How does the spirocyclic framework influence metabolic stability, and what modifications enhance pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Liver microsome assays (e.g., CYP3A4-mediated oxidation) identify labile sites .
- Deuterium Labeling : Replace methoxy hydrogens with deuterium to reduce first-pass clearance .
- Prodrug Design : Introduce ester moieties for improved oral bioavailability .
Q. What crystallographic evidence supports the compound’s stereochemical configuration?
- Methodological Answer :
- Single-Crystal Analysis : Monoclinic P2₁/c space group; C–C bond lengths (1.52–1.55 Å) confirm sp³ hybridization .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding with sulfonyl oxygen) .
Data Contradiction Analysis
Q. Why do bioactivity results vary between in vitro and in vivo models for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., >90% albumin binding reduces free fraction) .
- Metabolite Screening : LC-MS/MS identifies inactive/degraded metabolites in serum .
- Species Differences : Compare murine vs. human liver microsomal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
